3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 2320959-30-4
VCID: VC7538812
InChI: InChI=1S/C18H19Cl2N3O/c19-14-6-5-13(9-15(14)20)18(24)21-7-8-23-17(12-3-4-12)10-16(22-23)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,21,24)
SMILES: C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)C4CC4
Molecular Formula: C18H19Cl2N3O
Molecular Weight: 364.27

3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide

CAS No.: 2320959-30-4

Cat. No.: VC7538812

Molecular Formula: C18H19Cl2N3O

Molecular Weight: 364.27

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide - 2320959-30-4

Specification

CAS No. 2320959-30-4
Molecular Formula C18H19Cl2N3O
Molecular Weight 364.27
IUPAC Name 3,4-dichloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C18H19Cl2N3O/c19-14-6-5-13(9-15(14)20)18(24)21-7-8-23-17(12-3-4-12)10-16(22-23)11-1-2-11/h5-6,9-12H,1-4,7-8H2,(H,21,24)
Standard InChI Key AMFKKMOQBGFWEE-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)C4CC4

Introduction

The compound 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic molecule that combines a benzamide core with a pyrazole ring substituted with two cyclopropyl groups. This structure suggests potential applications in medicinal chemistry, given the presence of functional groups that can interact with biological targets.

Synthesis Overview

The synthesis of 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide would typically involve several steps, including the preparation of the pyrazole core and its subsequent functionalization. A common approach might involve:

  • Preparation of 3,5-Dicyclopropyl-1H-pyrazole: This involves the reaction of suitable precursors to form the pyrazole ring with cyclopropyl substituents .

  • Formation of the Ethyl Linker: Introduction of an ethyl linker to the pyrazole ring, potentially through alkylation reactions.

  • Coupling with Benzamide Core: The final step would involve coupling the pyrazole-ethyl moiety with a 3,4-dichlorobenzamide core, possibly through amide bond formation.

Biological Activity

While specific biological activity data for 3,4-dichloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide is not available, compounds with similar structures often exhibit potential as enzyme inhibitors or receptor ligands. The presence of a benzamide core and a substituted pyrazole ring suggests possible applications in medicinal chemistry, particularly in areas like anti-inflammatory or anticancer research .

Spectroscopic Characterization

Characterization of this compound would typically involve spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H and 13{}^{13}C NMR to confirm the structure.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups.

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